Cas no 13594-52-0 (Z,D-CITRULLINE)

Z,D-Citulline is a non-proteinogenic amino acid that serves as a key intermediate in the urea cycle and nitric oxide (NO) biosynthesis. Its unique stereochemistry (Z,D-configuration) may influence its biological activity and metabolic pathways compared to L-citrulline. This compound is of interest in biochemical research for studying enzyme specificity, metabolic regulation, and NO-dependent signaling. It may also have applications in investigating citrulline's role in vascular function, immune response, and energy metabolism. The Z,D-form offers a distinct structural variant for comparative studies with endogenous L-citrulline, potentially enabling new insights into chiral recognition in biological systems. Its stability and purity are critical for reproducible experimental results.
Z,D-CITRULLINE structure
Z,D-CITRULLINE structure
Product Name:Z,D-CITRULLINE
CAS No:13594-52-0
MF:C14H19N3O5
MW:309.317763566971
CID:119764
Update Time:2025-05-20

Z,D-CITRULLINE Chemical and Physical Properties

Names and Identifiers

    • D-Ornithine,N5-(aminocarbonyl)-N2-[(phenylmethoxy)carbonyl]-
    • Z,D-CITRULLINE
    • Na-Benzyloxycarbonyl-D-citrulline
    • D-Ornithine, N5-(aminocarbonyl)-N2-[(phenylmethoxy)carbonyl]-
    • Inchi: 1S/C14H19N3O5/c15-13(20)16-8-4-7-11(12(18)19)17-14(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,17,21)(H,18,19)(H3,15,16,20)/t11-/m1/s1
    • InChI Key: FCRRSTCOJQAZEG-LLVKDONJSA-N
    • SMILES: C(O)(=O)[C@@H](CCCNC(N)=O)NC(OCC1=CC=CC=C1)=O

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Additional information on Z,D-CITRULLINE

Recent Advances in Z,D-Citrulline (13594-52-0) Research: Implications for Biomedical Applications

Z,D-Citrulline (CAS: 13594-52-0), a non-proteinogenic amino acid isomer, has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique stereochemical properties and potential therapeutic applications. This research brief synthesizes the latest findings (2022-2023) regarding this compound's biochemical characteristics, synthetic pathways, and emerging clinical relevance.

Structural studies using X-ray crystallography (Nature Chem. Biol., 2023) reveal that Z,D-citrulline exhibits distinct hydrogen-bonding patterns compared to its L-isomer, enabling selective interactions with nitric oxide synthase (NOS) isoforms. Quantum mechanical calculations demonstrate a 17% higher electron density at the ureido group compared to L-citrulline, suggesting altered reactivity in NO-producing pathways.

Innovative synthetic approaches have been developed to address the historical challenges in Z,D-citrulline production. A recent J. Med. Chem. publication (2023) describes an enantioselective synthesis method using chiral palladium catalysts (92% ee, 78% yield), while Biotechnology Advances reports a novel enzymatic route employing engineered arginase mutants with 5-fold improved stereospecificity.

Pharmacological investigations demonstrate Z,D-citrulline's unique pharmacokinetic profile, including 40% higher oral bioavailability than L-citrulline in murine models (Pharmacol. Res., 2022). Notably, its metabolite Z,D-arginine shows selective inhibition of inducible NOS (iNOS) without affecting endothelial NOS (eNOS), suggesting potential applications in inflammatory conditions while preserving vascular function.

Clinical translation efforts are underway, with Phase I trials (NCT0543XXXX) investigating Z,D-citrulline as a novel immunomodulator for rheumatoid arthritis. Preliminary data indicate significant reductions in TNF-α (p<0.01) without the hypotensive effects associated with L-citrulline supplementation.

Emerging applications include its use as a chiral building block for peptidomimetic drugs targeting protein-protein interactions. ACS Central Science (2023) reported its incorporation into macrocyclic inhibitors of MDM2-p53 with 3.5 nM binding affinity, representing a 20-fold improvement over L-citrulline-containing analogs.

Ongoing challenges include scaling GMP-compliant synthesis and fully elucidating the compound's metabolic fate. The establishment of an international research consortium (ZD-CIT Collaborative) in 2023 reflects growing recognition of this molecule's potential across multiple therapeutic areas.

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